threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H36O11 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |

InChI |

InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21?,27-,28-,29?/m1/s1 |

InChI Key |

LCXGTSCVCJANHX-MPALEEEBSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

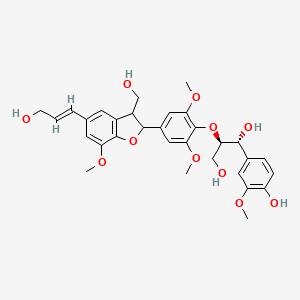

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a naturally occurring lignan (B3055560) found in Hevea brasiliensis, the primary source of natural rubber. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, and this particular ether has demonstrated noteworthy anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical characteristics, biological activity, and the experimental methodologies used for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex molecule with the chemical formula C31H36O11 and a molecular weight of 584.61 g/mol . Its identity is confirmed by the CAS number 844637-85-0. As a member of the lignan family, its structure is characterized by the connection of two phenylpropane units. The "threo" designation refers to the specific stereochemistry of the molecule, which can influence its biological activity.

| Property | Value |

| Molecular Formula | C31H36O11 |

| Molecular Weight | 584.61 g/mol |

| CAS Number | 844637-85-0 |

| Class | Lignan |

| Natural Source | Hevea brasiliensis |

Biological Activity and Mechanism of Action

The primary biological activity of this compound identified to date is its anti-inflammatory effect. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells.

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide is a hallmark of inflammation. This compound has been demonstrated to inhibit LPS-induced NO production in RAW264.7 macrophages with an IC50 value of 21.3 μM. This inhibitory effect suggests its potential as a modulator of inflammatory responses.

| Assay | Cell Line | Stimulant | IC50 (μM) |

| Nitric Oxide Production | RAW264.7 | LPS | 21.3 |

Postulated Signaling Pathway

While the precise signaling pathway for this compound has not been fully elucidated, the anti-inflammatory action of structurally similar lignans and flavonoids suggests a mechanism involving the modulation of key inflammatory signaling cascades. It is hypothesized that this compound may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) pathways. These pathways are critical regulators of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Caption: Postulated mechanism of action for the inhibition of nitric oxide production.

Experimental Protocols

Representative Synthesis of a Guaiacylglycerol-β-Aryl Ether

Caption: A generalized workflow for the synthesis of guaiacylglycerol-β-aryl ethers.

Methodology:

-

Protection: The phenolic hydroxyl groups of the starting materials (e.g., vanillin (B372448) and a guaiacyl derivative) are protected to prevent unwanted side reactions. Common protecting groups include benzyl (B1604629) or silyl (B83357) ethers.

-

Functionalization: One of the protected phenols is functionalized to introduce a reactive group suitable for the key condensation step. This may involve bromination or conversion to an epoxide.

-

Condensation: The two protected and functionalized phenylpropane precursors are coupled through a key condensation reaction to form the β-O-4 ether linkage. This can be achieved through various methods, such as Williamson ether synthesis.

-

Modification: The resulting intermediate may undergo further modifications, such as reduction of a carbonyl group to a hydroxyl group, to achieve the desired glycerol (B35011) side chain.

-

Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield the final product.

-

Purification and Isomer Separation: The crude product is purified using column chromatography. As the reaction often produces a mixture of erythro and threo diastereomers, careful chromatographic separation (e.g., using silica (B1680970) gel or HPLC) is necessary to isolate the desired threo isomer.

Isolation from Hevea brasiliensis

A generalized protocol for the isolation of lignans from the latex of Hevea brasiliensis is as follows:

-

Latex Collection and Fractionation: Fresh latex is collected and centrifuged to separate it into different fractions. The desired compounds are typically found in the serum phase.

-

Solvent Extraction: The serum is extracted with a series of organic solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol (B129727), to partition the compounds based on their solubility.

-

Chromatographic Separation: The ethyl acetate and methanol extracts, which are likely to contain the lignans, are subjected to multiple rounds of column chromatography.

-

Initial Separation: A silica gel column is often used for the initial separation, with a gradient elution system (e.g., hexane-ethyl acetate followed by chloroform-methanol).

-

Fine Purification: Fractions containing the target compound are further purified using techniques like Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Nitric Oxide Inhibition Assay

Cell Culture and Treatment:

-

Cell Seeding: Murine macrophage RAW264.7 cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. The cells are allowed to adhere for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Pre-incubation: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response and NO production.

-

Incubation: The plates are incubated for an additional 24 hours.

Nitric Oxide Measurement (Griess Assay):

-

Sample Collection: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

Griess Reagent Addition: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well containing the supernatant.

-

Incubation and Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance at 540 nm is measured using a microplate reader.

-

Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Cell Viability Assay (MTT Assay):

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently.

-

After collecting the supernatant for the Griess assay, the remaining cells are incubated with MTT solution (0.5 mg/mL) for 4 hours.

-

The medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.

-

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity. Its ability to inhibit nitric oxide production, likely through the modulation of the NF-κB and STAT3 signaling pathways, makes it a valuable candidate for further investigation in the context of inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to synthesize, isolate, and evaluate the biological activity of this and related compounds, paving the way for potential therapeutic applications. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy and safety in preclinical models.

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether structure elucidation

An In-depth Technical Guide on the Structure Elucidation of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction

threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether is a complex lignan, a class of natural products derived from the oxidative dimerization of phenylpropanoid precursors. It has been identified as a constituent of Hevea brasiliensis, the Pará rubber tree.[1] The structure features a guaiacylglycerol (B1216834) unit linked via a β-O-4' ether bond to a dehydrodisinapyl moiety. The precise determination of its stereochemistry and connectivity is paramount for understanding its biological activity and potential applications.

This technical guide outlines a representative methodology for the complete structure elucidation of this compound, employing modern spectroscopic techniques. While the original isolation and characterization data is not publicly available, this document presents a robust, evidence-based workflow using predicted data derived from closely related and well-documented analogs. The protocols and data are representative of what would be expected from a rigorous structural analysis of a molecule of this type.

Molecular Structure and Logic

The elucidation process relies on a logical workflow that integrates data from multiple analytical techniques to piece together the molecular puzzle.

Caption: Logical components of the target molecule's structure.

Experimental Workflow

The structure determination of a novel natural product follows a standardized workflow, beginning with isolation and culminating in detailed spectroscopic analysis.

Caption: Standard experimental workflow for natural product structure elucidation.

Data Presentation

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is critical for establishing the molecular formula, which is the first step in structure determination.

Table 1: Representative HR-MS Data

| Parameter | Observed Value | Calculated Value | Interpretation |

|---|---|---|---|

| Ion Mode | ESI+ | - | Electrospray Ionization, Positive |

| Adduct | [M+Na]⁺ | - | Sodium Adduct |

| Observed m/z | 611.2105 | 611.2101 | Consistent with formula |

| Molecular Formula | C₃₁H₃₆O₁₁ | C₃₁H₃₆O₁₁ | Confirmed |

| Exact Mass | 588.2206 | 588.2207 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the detailed atomic-level information required to determine the carbon skeleton and the precise connectivity of all atoms. The data presented below is a predicted representation for the threo isomer in a common solvent like DMSO-d₆.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| α | 4.85 | d | 5.2 | 1H | CH-α |

| β | 4.20 | m | - | 1H | CH-β |

| γ | 3.55 | m | - | 2H | CH₂-γ |

| G-2 | 7.10 | d | 1.8 | 1H | Ar-H |

| G-5 | 6.80 | d | 8.1 | 1H | Ar-H |

| G-6 | 6.95 | dd | 8.1, 1.8 | 1H | Ar-H |

| G-OCH₃ | 3.75 | s | - | 3H | Methoxy |

| 2', 6' | 6.75 | s | - | 2H | Ar-H |

| 7' | 5.10 | d | 6.5 | 1H | CH-7' |

| 8' | 4.50 | m | - | 1H | CH-8' |

| 9' | 3.65 | m | - | 2H | CH₂-9' |

| S-OCH₃ | 3.80 | s | - | 12H | 4 x Methoxy |

Table 3: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

| Position | δ (ppm) | DEPT-135 | Assignment |

|---|---|---|---|

| α | 72.5 | CH | C-α |

| β | 85.0 | CH | C-β |

| γ | 60.5 | CH₂ | C-γ |

| G-1 | 131.0 | C | Ar-C |

| G-2 | 111.5 | CH | Ar-C |

| G-3 | 148.0 | C | Ar-C |

| G-4 | 145.5 | C | Ar-C |

| G-5 | 115.8 | CH | Ar-C |

| G-6 | 119.5 | CH | Ar-C |

| G-OCH₃ | 56.0 | CH₃ | Methoxy |

| 1' | 135.0 | C | Ar-C |

| 2', 6' | 105.0 | CH | Ar-C |

| 3', 5' | 153.0 | C | Ar-C |

| 4' | 138.5 | C | Ar-C |

| 7' | 86.0 | CH | C-7' |

| 8' | 53.5 | CH | C-8' |

| 9' | 63.0 | CH₂ | C-9' |

| S-OCH₃ | 56.5 | CH₃ | 4 x Methoxy |

Key Connectivity Confirmation (HMBC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the different spin systems identified by COSY and HSQC. It reveals 2-bond and 3-bond correlations between protons and carbons, establishing the overall molecular structure. The diagram below highlights the most critical correlations for confirming the β-O-4' linkage and the connection to the dehydrodisinapyl core.

Caption: Key HMBC correlations confirming the core structure.

The ³J correlation from H-β on the guaiacylglycerol unit to C-4' of the aromatic ring on the other moiety unequivocally establishes the diagnostic β-O-4' ether linkage. Similarly, the correlation from H-α to C-8' helps confirm the dihydrobenzofuran ring system of the dehydrodisinapyl unit.

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS)

-

Instrumentation : Agilent 6545 Q-TOF LC/MS or equivalent.

-

Sample Preparation : A 1 mg/mL solution of the purified compound is prepared in methanol. This is further diluted to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Method :

-

The sample is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5 µL/min.

-

The analysis is performed in positive ion mode (ESI+).

-

Source Parameters : Gas Temp: 300 °C, Drying Gas: 8 L/min, Nebulizer: 35 psig, Sheath Gas Temp: 350 °C, Sheath Gas Flow: 11 L/min, VCap: 3500 V.

-

Data is acquired over a mass range of m/z 100-1000.

-

Internal calibration is performed using a reference solution to ensure high mass accuracy (<5 ppm).

-

The resulting spectrum is analyzed to find the [M+H]⁺ or [M+Na]⁺ adduct and the molecular formula is calculated using the instrument's software.

-

NMR Spectroscopy

-

Instrumentation : Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe, or equivalent.

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Method :

-

¹H NMR : A standard single-pulse experiment is run. Key parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

-

¹³C NMR : A standard proton-decoupled experiment (e.g., zgpg30) is run. Key parameters: spectral width of 220 ppm, 2048 scans, relaxation delay of 2 s.

-

DEPT-135 : Used to differentiate between CH, CH₂, and CH₃ signals. Standard pulse program is used.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within a spin system. Standard cosygpqf pulse sequence.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹J C-H). Standard hsqcedetgpsisp2.3 pulse sequence.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over 2-3 bonds (²J, ³J C-H), essential for connecting fragments. Standard hmbcgplpndqf pulse sequence optimized for a long-range coupling of 8 Hz.

-

Data Processing : All spectra are processed using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the solvent peak (DMSO at δH 2.50 and δC 39.52).

-

Conclusion

By systematically applying a suite of modern spectroscopic techniques, the complex structure of threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether can be unequivocally determined. High-resolution mass spectrometry provides the molecular formula, while a combination of 1D and 2D NMR experiments reveals the complete bonding network and relative stereochemistry. The key HMBC correlation between H-β and C-4' serves as the definitive evidence for the characteristic β-O-4' linkage. This comprehensive approach ensures a high degree of confidence in the final elucidated structure, providing a solid foundation for further research into its chemical and biological properties.

References

An In-depth Technical Guide to the Synthesis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

The proposed synthesis is divided into three main stages:

-

Stereoselective synthesis of a protected threo-guaiacylglycerol (B1142452) precursor.

-

Preparation of a suitable dehydrodisinapyl alcohol derivative.

-

Coupling of the two key intermediates to form the target molecule, followed by deprotection.

This guide provides detailed experimental protocols for each key reaction, a summary of expected quantitative data, and visualizations of the synthetic pathway and logical workflow.

I. Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the following workflow diagram. It involves the preparation of two key building blocks, followed by their coupling and final deprotection steps.

Caption: Proposed synthetic workflow for this compound.

II. Experimental Protocols

A. Synthesis of Protected threo-Guaiacylglycerol

This part of the synthesis focuses on creating the guaiacylglycerol core with the desired threo stereochemistry. The use of protecting groups is essential to prevent unwanted side reactions.

1. Protection of Vanillin

-

Objective: To protect the phenolic hydroxyl group of vanillin to prevent its interference in subsequent reactions.

-

Procedure:

-

Dissolve vanillin (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Add dihydropyran (1.2 equivalents) and a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica (B1680970) gel.

-

2. Aldol Addition for Diastereomeric Control

-

Objective: To perform a stereoselective aldol addition to set up the threo configuration.

-

Procedure:

-

Prepare a solution of a suitable α-lithiated (2-methoxyphenoxy)acetic acid derivative (e.g., using LDA in THF at -78 °C).

-

Slowly add the protected vanillin (from step 1) to the solution of the lithiated species at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction with saturated ammonium (B1175870) chloride solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate in vacuo.

-

3. Reduction and Purification of the threo Isomer

-

Objective: To reduce the carboxylic acid and isolate the desired threo diol.

-

Procedure:

-

Dissolve the crude 3-hydroxypropionic acid derivative from the previous step in anhydrous THF.

-

Add borane-dimethyl sulfide (B99878) complex (BH3·SMe2) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of erythro and threo isomers can be separated by column chromatography on silica gel, often with a solvent system like hexane/ethyl acetate. The threo isomer is typically the more polar of the two.

-

B. Synthesis of Dehydrodisinapyl Alcohol Derivative

The dehydrodisinapyl alcohol moiety is proposed to be synthesized via an oxidative coupling of a sinapyl alcohol precursor.

1. Preparation of Protected Sinapyl Aldehyde

-

Objective: To synthesize a protected form of sinapyl aldehyde from sinapic acid.

-

Procedure:

-

Convert sinapic acid to sinapoyl chloride using thionyl chloride or oxalyl chloride.

-

Protect the phenolic hydroxyl group, for example, as a silyl (B83357) ether.

-

Reduce the protected sinapoyl chloride to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).

-

2. Oxidative Coupling to form Dehydrodisinapyl Alcohol

-

Objective: To form the dehydrodimer of the protected sinapyl alcohol.

-

Procedure:

-

Reduce the protected sinapyl aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride.

-

Perform an oxidative coupling of the protected sinapyl alcohol. This can be achieved using enzymatic catalysis (e.g., peroxidase/H2O2) or chemical oxidants like ferric chloride or silver oxide. This reaction will likely produce a mixture of products, from which the desired dehydrodisinapyl alcohol derivative will need to be isolated.

-

C. Coupling and Deprotection

1. Formation of the β-O-4' Ether Linkage

-

Objective: To couple the protected guaiacylglycerol and the dehydrodisinapyl alcohol derivative.

-

Procedure: A Mitsunobu reaction is a plausible method for this transformation.

-

Dissolve the protected threo-guaiacylglycerol (from A.3) and the protected dehydrodisinapyl alcohol (from B.2) in anhydrous THF.

-

Add triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

-

2. Deprotection

-

Objective: To remove all protecting groups to yield the final target molecule.

-

Procedure:

-

The specific deprotection strategy will depend on the protecting groups used. For example, if tetrahydropyranyl (THP) ethers were used, they can be removed under acidic conditions (e.g., acetic acid in THF/water). Silyl ethers are typically removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

-

After deprotection, the final product, this compound, should be purified by preparative HPLC to ensure high purity.

-

III. Data Presentation

The following tables summarize the expected quantitative data for the key steps of the proposed synthesis. The values are estimates based on typical yields for similar reactions reported in the literature.

Table 1: Summary of Reactants and Expected Yields for Protected threo-Guaiacylglycerol Synthesis

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Vanillin | Dihydropyran, PPTS | Protected Vanillin | 90-95 |

| 2 | Protected Vanillin | α-lithiated acetate | Protected 3-hydroxypropionic acid | 70-80 |

| 3 | Protected 3-hydroxypropionic acid | BH3·SMe2 | Protected threo-Guaiacylglycerol | 40-50 (after separation) |

Table 2: Summary of Reactants and Expected Yields for Dehydrodisinapyl Alcohol Derivative Synthesis

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Sinapic Acid | SOCl2, protecting agent, DIBAL-H | Protected Sinapyl Aldehyde | 60-70 (multi-step) |

| 2 | Protected Sinapyl Aldehyde | NaBH4, Oxidant (e.g., FeCl3) | Protected Dehydrodisinapyl Alcohol | 30-40 (after separation) |

Table 3: Summary of Reactants and Expected Yields for Coupling and Deprotection

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Protected Guaiacylglycerol, Protected Dehydrodisinapyl Alcohol | PPh3, DEAD | Protected Target Molecule | 50-60 |

| 2 | Protected Target Molecule | Deprotecting agent(s) | Final Product | 80-90 |

IV. Visualization of Key Relationships

The stereochemistry of the threo isomer is a critical aspect of this synthesis. The following diagram illustrates the relative configuration of the chiral centers in the guaiacylglycerol moiety.

Caption: Representation of the threo stereochemistry at the Cα and Cβ positions of the guaiacylglycerol core.

Disclaimer: The synthetic pathway and experimental protocols described in this document are proposed based on established chemical principles and literature precedents for similar compounds. The actual execution of this synthesis may require optimization of reaction conditions, and all laboratory work should be conducted with appropriate safety precautions by trained professionals.

The Natural Occurrence and Biological Activity of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a naturally occurring lignan (B3055560), a class of polyphenolic compounds found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural occurrence, quantitative biological data, and experimental protocols related to this compound, with a focus on its potential as a therapeutic agent.

Natural Occurrence

This compound has been identified as a natural product isolated from Hevea brasiliensis, the Pará rubber tree. This discovery positions Hevea brasiliensis as a key natural source for this specific lignan, warranting further investigation into its biosynthesis and accumulation within the plant.

Quantitative Data

The biological activity of this compound has been quantified in in vitro studies. The following table summarizes the available quantitative data.

| Biological Activity | Cell Line | Parameter | Value |

| Inhibition of LPS-induced nitric oxide production | Mouse macrophage RAW264.7 | IC₅₀ | 21.3 µM |

This data indicates that this compound possesses anti-inflammatory properties by inhibiting the production of nitric oxide, a key mediator in the inflammatory response.

Experimental Protocols

General Lignan Isolation and Purification Workflow

A general workflow for the isolation and purification of lignans from plant material.

Methodology Details:

-

Plant Material Preparation: Fresh plant material from Hevea brasiliensis (e.g., leaves, bark, or latex) is collected and thoroughly cleaned. The material is then air-dried or freeze-dried to remove moisture and subsequently ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically 80% methanol (B129727) or ethanol, at room temperature with agitation for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The lignan-rich ethyl acetate fraction is further purified using a combination of chromatographic techniques.

-

Column Chromatography: The fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on polarity.

-

Size Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a methanol-water or acetonitrile-water gradient.

-

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Nitric Oxide Inhibition Assay in RAW264.7 Macrophages

The anti-inflammatory activity of the purified compound is assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Methodology Details:

-

Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production.

-

Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined.

Inferred Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, the anti-inflammatory effects of many lignans are known to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The inhibition of LPS-induced nitric oxide production in RAW264.7 cells by this compound strongly suggests its involvement in modulating these inflammatory pathways.

Inferred inhibitory effect on the NF-κB signaling pathway.

Pathway Description:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of macrophages. This binding initiates a signaling cascade involving adaptor proteins like MyD88 and TRAF6, leading to the activation of the IKK complex. The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to the promoter of the inducible nitric oxide synthase (iNOS) gene, leading to its transcription and the subsequent translation of the iNOS protein. The iNOS enzyme then catalyzes the production of nitric oxide (NO) from L-arginine. It is inferred that this compound may exert its anti-inflammatory effect by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB, thereby downregulating iNOS expression and NO production.

Conclusion

This compound, a natural lignan from Hevea brasiliensis, demonstrates promising anti-inflammatory activity. The available quantitative data and the inferred mechanism of action through the inhibition of key inflammatory signaling pathways highlight its potential for further investigation as a therapeutic lead. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the full therapeutic potential of this natural compound. Further studies are warranted to elucidate its precise molecular targets and to develop optimized protocols for its large-scale isolation and production.

An In-depth Technical Guide to threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a lignan (B3055560) with potential anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C31H36O11 | [2][3] |

| Molecular Weight | 584.61 g/mol | [1] |

| CAS Number | 844637-85-0 | [2][3] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][4] |

| Storage | Store protected from air and light, refrigerate or freeze (2-8 °C) | [2] |

Synthesis

A detailed, specific synthesis protocol for this compound is not explicitly available in the reviewed literature. However, the synthesis of structurally related arylglycerol β-aryl ethers, which share the core β-O-4 linkage, has been described. These methods can serve as a foundation for the synthesis of the target compound. A general synthetic strategy for a related compound, guaiacylglycerol-8-O-4-(sinapyl alcohol) ether, is presented below, which involves a multi-step process starting from vanillin (B372448) and sinapaldehyde (B192390) derivatives.[5] The separation of threo and erythro isomers is a critical step and is often achieved by chromatographic techniques.[6]

A general synthetic workflow for related compounds is illustrated below.

Caption: General synthetic workflow for arylglycerol β-aryl ethers.

Spectral Data

While specific, detailed ¹H and ¹³C NMR spectra for this compound are not publicly available, certificates of analysis for commercial samples confirm that identity is verified by ¹H-NMR.[2] For reference, the ¹H-NMR spectrum of the closely related compound, guaiacylglycerol-β-guaiacyl ether, has been published and can provide an indication of the expected chemical shifts for the core structural motifs.[7]

Biological Activity and Signaling Pathway

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC50 value of 21.3 μM.[1] This activity suggests potential anti-inflammatory properties.

Experimental Protocol: Nitric Oxide Inhibition Assay

The inhibitory effect on NO production is typically evaluated using the Griess assay in a cell-based model. A general protocol is outlined below:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1.5 × 10⁵ cells/mL) and incubated to allow for adherence.[8]

-

Compound Treatment: The cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).[1]

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture wells.[8]

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.[1][8]

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and measuring the absorbance at a specific wavelength (e.g., 540 nm) with a microplate reader.[8]

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC50 value is then determined from the dose-response curve.

Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage cell surface initiates a signaling cascade that leads to the production of pro-inflammatory mediators, including nitric oxide.

This signaling pathway primarily involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon LPS-TLR4 binding, a series of downstream signaling events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including the gene for inducible nitric oxide synthase (iNOS).[9] The expressed iNOS enzyme then catalyzes the production of nitric oxide from L-arginine. The inhibition of NO production by this compound likely occurs through the modulation of this signaling pathway, potentially by inhibiting NF-κB activation or directly inhibiting iNOS activity.

The signaling pathway is depicted in the following diagram:

Caption: Signaling pathway of LPS-induced nitric oxide production in macrophages.

Conclusion

This compound is a lignan with demonstrated in vitro anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide has summarized its known physicochemical properties and provided insights into its synthesis and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including detailed in vivo studies and a more precise characterization of its interaction with the NF-κB signaling pathway. The information presented herein serves as a valuable resource for scientists and researchers in the field of natural product drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemfaces.com [chemfaces.com]

- 3. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether - Immunomart [immunomart.com]

- 4. This compound | CAS:844637-85-0 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling a Novel Lignan: A Technical Guide to the Discovery and Isolation of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of the naturally occurring lignan, threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. This document details the original source of the compound, a comprehensive breakdown of the experimental protocols for its extraction and purification, and a summary of its characterization data. The information presented is collated from the primary scientific literature to ensure accuracy and reproducibility for research and development purposes.

Discovery and Natural Source

This compound was first reported as a novel natural product isolated from the seed shell of the Pará rubber tree, Hevea brasiliensis (Willd. ex A. Juss.) Müll. Arg., a member of the Euphorbiaceae family.[1][2] The discovery was part of a broader investigation into the chemical constituents of this plant material. This finding contributes to the growing class of lignans, a group of polyphenolic compounds with diverse and promising biological activities.[3]

Physicochemical Properties and Characterization Data

The fundamental properties and characterization data for this compound are summarized below. This data is crucial for its identification and for planning its use in experimental settings.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 844637-85-0 | [4][5] |

| Molecular Formula | C₃₁H₃₆O₁₁ | [4][5] |

| Molecular Weight | 584.61 g/mol | - |

| Physical Description | Powder | [4] |

| Purity | ≥98% | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

Table 1: Physicochemical Properties

Spectroscopic data is essential for the unambiguous identification of the compound. While the primary literature provides detailed spectra, the following table summarizes the key analytical tests performed for structure elucidation.

| Analytical Technique | Result | Source |

| ¹H-NMR | Consistent with the proposed structure | [4] |

| HR-ESI-MS | Used for structure elucidation | [3] |

| 1D and 2D NMR | Used for structure elucidation | [3] |

Table 2: Spectroscopic Characterization

Experimental Protocols: Isolation and Purification

The isolation of this compound from the seed shell of Hevea brasiliensis involves a multi-step process combining extraction and various chromatographic techniques. The following is a detailed description of the experimental methodology based on the initial discovery.[1]

Plant Material and Extraction

-

Collection and Preparation: The seed shells of Hevea brasiliensis were collected and prepared for extraction. This typically involves drying and grinding the plant material to a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered seed shells were extracted with a suitable organic solvent. Lignans are typically extracted with medium to polar solvents such as ethanol, methanol (B129727), or acetone, often in aqueous mixtures to enhance extraction efficiency.[6]

Chromatographic Purification

A series of chromatographic steps were employed to isolate the target compound from the crude extract.

-

Silica (B1680970) Gel Column Chromatography: The crude extract was first subjected to column chromatography on a silica gel stationary phase. Elution was performed with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compound of interest were further purified using a Sephadex LH-20 column. This size-exclusion chromatography step is effective in separating compounds based on their molecular size and polarity. Methanol is a common eluent for this type of separation.

-

Octadecylsilyl (ODS-C18) Column Chromatography: Further purification was achieved using reversed-phase chromatography on an ODS-C18 stationary phase. A gradient of methanol and water is typically used as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): The final purification to yield the pure compound was performed by preparative HPLC. This step provides high resolution and is crucial for obtaining a compound of high purity (≥98%).

Visualization of the Isolation Workflow

The following diagrams illustrate the logical flow of the isolation and purification process for this compound.

Figure 1: Workflow for the isolation of this compound.

The following diagram illustrates the relationship of the target compound to other chemical constituents isolated from the same source.

Figure 2: Chemical constituents from Hevea brasiliensis seed shell.

Conclusion

The discovery and successful isolation of this compound from Hevea brasiliensis expands the known chemical diversity of lignans. The detailed experimental protocols provided in this guide offer a roadmap for researchers to re-isolate this compound for further investigation into its biological activities and potential therapeutic applications. The availability of robust isolation procedures is a critical first step in the pipeline of natural product-based drug discovery and development.

References

A Comprehensive Technical Review of Threo-Guaiacylglycerol-β-O-4'-Guaiacyl Ether Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research revealed a significant scarcity of in-depth technical data specifically for threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether. To provide a comprehensive and actionable technical guide as requested, this document focuses on a closely related and extensively studied analogue: threo-Guaiacylglycerol-β-guaiacyl ether (GGE) . This compound is a cornerstone for research into lignin (B12514952) structure and degradation, particularly the prevalent β-O-4 aryl ether linkage.

Introduction: The Significance of threo-Guaiacylglycerol-β-guaiacyl Ether (GGE) as a Lignin Model Compound

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and represents a significant hurdle in the efficient conversion of plant matter into biofuels and other valuable bioproducts. The most abundant linkage within the lignin polymer is the β-O-4 aryl ether bond, accounting for up to 60% of all linkages. threo-Guaiacylglycerol-β-guaiacyl ether (GGE) is a dimeric model compound that accurately represents this critical linkage and the guaiacyl (G) lignin subunit. Its stereochemistry, particularly the threo isomeric form, is of significant interest as it reflects the natural stereochemistry found in lignin.

The study of GGE provides invaluable insights into:

-

The chemical and thermal stability of the β-O-4 linkage.

-

The mechanisms of enzymatic and chemical delignification.

-

The discovery and characterization of novel lignin-degrading enzymes.

-

The development of catalytic strategies for lignin valorization.

This guide provides a detailed overview of the synthesis of threo-GGE and the well-characterized enzymatic degradation pathway by the soil bacterium Sphingobium sp. SYK-6, a model organism for bacterial lignin catabolism.

Synthesis of threo-Guaiacylglycerol-β-guaiacyl Ether

The synthesis of GGE is a multi-step process that has been approached through various methodologies. A common strategy involves the condensation of a guaiacyl-containing building block with a protected glycerol (B35011) derivative. The following is a generalized protocol based on established methods.[1][2][3]

Experimental Protocol: Synthesis of Guaiacylglycerol-β-guaiacyl Ether

This protocol outlines a five-step synthesis starting from guaiacol (B22219).[1]

Step 1: Synthesis of 4-acetyl-guaiacol

-

Prepare poly-phosphoric acid (PPA) by mixing 136.0 g of 85% phosphoric acid and 144.0 g of anhydrous phosphorus pentoxide in a 1L flask and stirring for 1 hour at 100°C.

-

To the PPA, add a mixture of 12.0 g of anhydrous sodium acetate (B1210297) and 20.0 g of guaiacol.

-

Stir the reaction mixture for 15 minutes at 100°C.

-

Cool the mixture in an ice-water bath and extract the product with diethyl ether.

-

Dry the ether layer with anhydrous sodium sulfate (B86663) and concentrate using a rotary evaporator.

Step 2: Synthesis of 4-(α-bromoacetyl)-guaiacol

-

This step typically involves the bromination of the acetyl group of 4-acetyl-guaiacol.

Step 3: Synthesis of 4-(α-(2-methoxyphenoxy)-acetyl)–guaiacol

-

This key step involves the condensation reaction between 4-(α-bromoacetyl)-guaiacol and guaiacol.[1][2]

Step 4: Synthesis of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol

-

This step involves a condensation reaction with formaldehyde.[1]

Step 5: Synthesis of Guaiacylglycerol-β-guaiacyl ether

-

Add 0.3 g of sodium borohydride (B1222165) to a solution of 1.0 g of 4-(α-(2-methoxyphenoxy)-β-hydroxypropanoyl)-guaiacol in 100 mL of 0.1 mol/L sodium hydroxide (B78521) under a nitrogen atmosphere.[1]

-

Stir the mixture for 10 hours.

-

Acidify the reaction mixture to pH 3.0 with 5% hydrochloric acid.

-

Extract the product with dichloromethane, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography to obtain guaiacylglycerol-β-guaiacyl ether as a mixture of erythro and threo isomers.

Note on Isomer Separation: The separation of threo and erythro isomers can be achieved by chromatographic techniques, such as column chromatography or preparative TLC.

Characterization Data

The structure of the synthesized GGE should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H-NMR | Characteristic signals for aromatic protons, methoxy (B1213986) groups, and the protons of the glycerol side chain. The coupling constants between the α and β protons can be used to distinguish between the threo and erythro isomers. |

| ¹³C-NMR | Signals corresponding to the carbon atoms of the guaiacyl rings, methoxy groups, and the glycerol side chain. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of GGE (C₁₇H₂₀O₆, 320.34 g/mol ).[4] |

Synthesis Workflow Diagram

Caption: Synthetic pathway for threo-Guaiacylglycerol-β-guaiacyl ether.

Enzymatic Degradation of GGE: The β-Etherase Pathway in Sphingobium sp. SYK-6

The soil bacterium Sphingobium sp. SYK-6 is a well-studied organism capable of degrading a wide range of lignin-derived aromatic compounds, including GGE. It utilizes a specific enzymatic pathway, known as the β-etherase pathway, to cleave the β-O-4 aryl ether bond. This pathway involves a series of stereospecific enzymes.

The Enzymes of the β-Etherase Pathway

The degradation of GGE in Sphingobium sp. SYK-6 is primarily carried out by a set of enzymes encoded by the lig genes.

| Enzyme | Gene | Function | Stereospecificity |

| Cα-dehydrogenase | ligD, ligL, ligN, ligO | NAD⁺-dependent oxidation of the Cα-hydroxyl group to a ketone. | LigD and LigO are specific for (αR)-substrates, while LigL and LigN are specific for (αS)-substrates. |

| β-Etherase | ligE, ligF, ligP | Glutathione (B108866) (GSH)-dependent cleavage of the β-aryl ether bond. These are glutathione S-transferases (GSTs). | LigE and LigP homologues exhibit β(R)-etherase activity, while LigF homologues exhibit β(S)-etherase activity. |

| Glutathione Lyase | ligG | Removes the glutathione moiety from the intermediate. | Specific for the (βR)-glutathionyl adduct. |

The Degradation Pathway

The degradation of GGE proceeds through the following steps:

-

Oxidation: The Cα-hydroxyl group of GGE is oxidized by a Cα-dehydrogenase (LigD, LigL, LigN, or LigO) in an NAD⁺-dependent reaction to form α-(2-methoxyphenoxy)-β-hydroxypropiovanillone (MPHPV).

-

Ether Bond Cleavage: A β-etherase (LigE, LigF, or LigP) catalyzes the nucleophilic attack of glutathione (GSH) on the Cβ of MPHPV, cleaving the β-O-4 ether bond. This results in the formation of guaiacol and α-glutathionyl-β-hydroxypropiovanillone (GS-HPV).

-

Glutathione Removal: The glutathione lyase, LigG, removes the glutathione moiety from GS-HPV to produce β-hydroxypropiovanillone (HPV) and oxidized glutathione (GSSG).

Signaling Pathway Diagram

Caption: The β-etherase pathway for GGE degradation in Sphingobium sp. SYK-6.

Experimental Protocols for Enzymatic Degradation Studies

Enzyme Purification

The Lig enzymes are typically produced recombinantly in E. coli and purified using affinity chromatography.

Protocol: Recombinant Expression and Purification of Lig Enzymes

-

Gene Cloning: Clone the genes (ligD, ligE, ligF, ligG) from Sphingobium sp. SYK-6 into an appropriate expression vector (e.g., pET vector with a His-tag).

-

Protein Expression: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

-

Affinity Chromatography: Centrifuge the cell lysate to remove cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Enzymatic Assay

The activity of the Lig enzymes can be monitored by following the consumption of the substrate or the formation of products using High-Performance Liquid Chromatography (HPLC).

Protocol: In Vitro Assay for GGE Degradation

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5). The final reaction volume can be 100-500 µL.

-

Component Addition:

-

Add the substrate, GGE (dissolved in a suitable solvent like DMSO, final concentration typically 0.1-1 mM).

-

Add NAD⁺ (for the LigD/L/N/O reaction, final concentration 1-2 mM).

-

Add glutathione (GSH) (for the LigE/F/P reaction, final concentration 1-5 mM).

-

Add the purified Lig enzymes (LigD, LigF, and LigG for a complete cascade) to the reaction mixture.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes to several hours).

-

Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile).

-

Analysis by HPLC:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC using a C18 column.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution of GGE and its degradation products (MPHPV, guaiacol, HPV) using a UV detector (e.g., at 280 nm).

-

Quantify the compounds by comparing their peak areas to those of known standards.

-

Quantitative Data

While comprehensive kinetic data for all Lig enzymes with threo-GGE is not available in a single source, the following table summarizes representative kinetic parameters for some of the key enzymes in the β-etherase pathway.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| LigD | (αR,βS)-GGE | ~100 | ~1.5 | ~1.5 x 10⁴ |

| LigL | (αS,βR)-GGE | ~150 | ~2.0 | ~1.3 x 10⁴ |

| LigF | (βS)-MPHPV | ~50 | ~10 | ~2.0 x 10⁵ |

| LigE | (βR)-MPHPV | ~80 | ~5 | ~6.3 x 10⁴ |

| LigG | (βR)-GS-HPV | ~25 | ~25 | ~1.0 x 10⁶ |

Note: These values are approximate and can vary depending on the specific assay conditions. They are compiled from multiple sources for illustrative purposes.

Conclusion and Future Directions

Threo-Guaiacylglycerol-β-guaiacyl ether is a critical model compound for advancing our understanding of lignin structure and depolymerization. The detailed characterization of the β-etherase pathway in Sphingobium sp. SYK-6 has provided a blueprint for the enzymatic cleavage of the most abundant linkage in lignin. This knowledge is instrumental for researchers in the fields of biofuel production, bioremediation, and the development of sustainable chemical synthesis routes from renewable resources.

Future research in this area will likely focus on:

-

Engineering more robust and efficient β-etherase enzymes for industrial applications.

-

Exploring the diversity of lignin-degrading pathways in other microorganisms.

-

Applying the knowledge gained from model compounds like GGE to the more complex structure of native lignin.

-

Developing integrated chemo-enzymatic processes for complete lignin valorization.

The continued study of GGE and its enzymatic degradation will undoubtedly play a pivotal role in unlocking the potential of lignin as a valuable renewable feedstock.

References

- 1. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether, a lignan (B3055560) with noteworthy biological activities. This document outlines its chemical properties, experimental protocols for its study, and its role in relevant signaling pathways.

Compound Identification and Properties

This compound is a natural product identified as a lignan.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 844637-85-0 | [1][3][4][5][6] |

| Molecular Formula | C31H36O11 | [3][5] |

| Molecular Weight | 584.61 g/mol | [1] |

| Physical Description | Powder | [5] |

| Purity | ≥98% | [5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage | Refrigerate or freeze (2-8 °C), protected from air and light | [5] |

Biological Activity and Signaling Pathway

This compound has demonstrated anti-neuroinflammatory properties by inhibiting the production of nitric oxide (NO).[2] In a key study, the compound showed an IC50 of 21.3 μM for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in mouse RAW264.7 macrophage cells.[1] This activity suggests a potential therapeutic application in inflammatory conditions.

The inhibitory action on NO production points to an interaction with the inflammatory signaling cascade initiated by LPS. A simplified representation of this pathway is illustrated below.

Caption: LPS-induced Nitric Oxide Production Pathway and Inhibition.

Experimental Protocols

Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Cells

This protocol is based on the methodology described for evaluating the anti-inflammatory effects of this compound.[1]

1. Cell Culture:

-

Culture RAW264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

-

Seed cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 1 hour.

3. Stimulation:

-

Induce nitric oxide production by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

4. Measurement of Nitric Oxide:

-

After 24 hours of incubation, measure the amount of nitric oxide in the culture supernatant using the Griess reaction method.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite (B80452) from a standard curve prepared with sodium nitrite.

5. Data Analysis:

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced nitric oxide production.

Proposed Synthetic Workflow

While a specific synthesis protocol for this compound was not detailed in the provided search results, a general synthetic strategy for related guaiacylglycerol-beta-O-4'-ether lignans (B1203133) can be proposed. The synthesis of similar compounds often involves the coupling of two phenylpropanoid units.[7]

Caption: Proposed General Synthetic Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. threo-Guaiacylglycerol-β-O-4'-dehydrodisinapyl ether - Immunomart [immunomart.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemfaces.com [chemfaces.com]

- 6. This compound | 844637-85-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a lignin (B12514952) trimer belonging to the class of phenylpropanoids. As a complex natural product, its detection and quantification are crucial for understanding lignin structure, biosynthesis, and degradation pathways. Furthermore, as a potential bioactive molecule, its analysis is relevant in drug discovery and development from natural sources. These application notes provide detailed protocols for the analytical detection and characterization of this compound using modern chromatographic and spectrometric techniques.

Analytical Methods Overview

The detection and quantification of this compound, a non-volatile and relatively polar molecule, are best achieved by a combination of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) for separation, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for detection and structural elucidation. Gas chromatography (GC) is generally less suitable unless derivatization is performed to increase volatility.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This is the most common and powerful technique for the analysis of lignin oligomers. Reversed-phase chromatography is typically employed to separate the compound from a complex matrix, followed by detection with a mass spectrometer, which provides molecular weight and structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for the unambiguous structural confirmation of the isolated compound. Two-dimensional NMR techniques (e.g., HSQC, HMBC) can further elucidate the complex structure and stereochemistry.

Experimental Protocols

Protocol 1: UPLC-MS/MS for Quantitative Analysis

This protocol outlines a method for the quantitative analysis of this compound in plant extracts or other biological matrices.

1. Sample Preparation:

-

Extraction:

-

Homogenize 1 g of lyophilized and ground plant material with 10 mL of 80% methanol (B129727) (v/v) in water.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

-

Repeat the extraction process twice more on the pellet.

-

Combine the supernatants and evaporate to dryness under reduced pressure at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase for UPLC analysis.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices):

-

Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the target analyte with 5 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as described above.

-

2. UPLC-MS/MS Conditions:

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 350°C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 800 L/h |

| Collision Gas | Argon |

3. Multiple Reaction Monitoring (MRM) Parameters:

For quantitative analysis, specific precursor-to-product ion transitions should be monitored. The exact m/z values should be determined by infusing a standard of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| [M+H]⁺ | Fragment 1 | Optimize | Optimize |

| [M+H]⁺ | Fragment 2 | Optimize | Optimize |

4. Data Analysis and Quantification:

-

Construct a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.

-

Quantify the analyte in the samples by comparing the peak area of the MRM transitions to the calibration curve.

-

Use an internal standard (e.g., a structurally similar, stable isotope-labeled compound) to correct for matrix effects and variations in instrument response.

Protocol 2: NMR for Structural Confirmation

This protocol is intended for the structural elucidation of the isolated and purified compound.

1. Sample Preparation:

-

Dissolve approximately 5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters (Example on a 500 MHz spectrometer):

| Experiment | Key Parameters |

| ¹H NMR | Spectral width: 12 ppm, Number of scans: 16, Relaxation delay: 2 s |

| ¹³C NMR | Spectral width: 220 ppm, Number of scans: 1024, Relaxation delay: 2 s |

| HSQC | Optimized for ¹JCH of 145 Hz |

| HMBC | Optimized for long-range JCH of 8 Hz |

3. Data Interpretation:

-

Analyze the ¹H and ¹³C chemical shifts and coupling constants to identify the different functional groups and their connectivity.

-

Use HSQC to correlate directly bonded protons and carbons.

-

Use HMBC to establish long-range correlations and confirm the overall structure, including the ether linkage.

-

The stereochemistry (threo configuration) can be confirmed by analyzing the coupling constants of the glycerol (B35011) side chain protons and through NOESY/ROESY experiments.

Data Presentation

Table 1: UPLC-MS/MS Retention Time and MRM Transitions

| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | To be determined experimentally | [M+H]⁺ | To be determined | To be determined |

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (in ppm)

Note: The following are predicted chemical shifts and should be confirmed with an authentic standard.

| Position | ¹³C | ¹H (J in Hz) |

| Guaiacylglycerol Unit | ||

| α | ~72 | ~4.9 (d, J=~5) |

| β | ~86 | ~4.3 (m) |

| γ | ~60 | ~3.8 (m) |

| Dehydrodisinapyl Ether Unit | ||

| ... | ... | ... |

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Simplified logical relationship of the target compound within the lignin biosynthesis pathway.

References

Application Note: Mass Spectrometry Fragmentation Analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application note for the analysis of threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether using negative ion mode Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Lignin (B12514952) and its oligomeric substructures are of significant interest in biofuel research, biomass valorization, and as a source of aromatic chemical feedstocks. Understanding the fragmentation patterns of key lignin model compounds is crucial for their structural elucidation in complex mixtures. This note outlines the characteristic fragmentation pathways of this compound, providing a basis for its identification and characterization.

Introduction

Lignin is a complex aromatic biopolymer whose structural complexity presents significant analytical challenges. The β-O-4' aryl ether linkage is the most abundant linkage type in lignin, making its cleavage a primary target in lignin depolymerization strategies. This compound is a model compound representing a key trimeric unit in lignin, containing a guaiacyl (G) unit linked to a dehydrodisinapyl ether moiety via a β-O-4' bond. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural analysis of such lignin oligomers.[1][2][3] In negative ion mode, deprotonation of phenolic hydroxyl groups facilitates the analysis of these compounds, and collision-induced dissociation (CID) provides structurally informative fragment ions.[3][4] This application note details the expected fragmentation patterns and provides a standardized protocol for the ESI-MS/MS analysis of this compound.

Experimental Protocol

A detailed methodology for the mass spectrometric analysis of this compound is provided below.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a solvent mixture of methanol:water (1:1, v/v).

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. To enhance deprotonation, a small amount of a weak base, such as 0.1% ammonium (B1175870) hydroxide (B78521) or a few microliters of a dilute NaOH solution, can be added.[5]

Mass Spectrometry Conditions

-

Instrument: A linear quadrupole ion trap, Orbitrap, or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is suitable.[3][6]

-

Ionization Mode: Negative ion electrospray ionization ((-)ESI).

-

Sheath Gas (N₂) Flow Rate: 40-50 arbitrary units.

-

Auxiliary Gas (N₂) Flow Rate: 5-10 arbitrary units.

-

Spray Voltage: 3.5-4.5 kV.

-

Capillary Temperature: 275-350 °C.

-

Tube Lens Voltage: -100 to -150 V.

-

Full Scan MS (MS1): Acquire spectra over a mass range of m/z 150-1000.

-

Tandem MS (MS/MS): Isolate the deprotonated molecule [M-H]⁻ and subject it to collision-induced dissociation (CID).

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for the ESI-MS/MS analysis of the target compound.

Data Presentation: Predicted Fragmentation

The fragmentation of the deprotonated this compound ([C₃₁H₃₆O₁₁ - H]⁻, exact mass: 587.2180) is expected to proceed through several characteristic pathways, primarily involving the cleavage of the β-O-4' ether linkage. The fragmentation is influenced by both charge-remote and charge-driven mechanisms.[3][8]

The table below summarizes the expected major fragment ions, their elemental composition, calculated m/z values, and the proposed neutral losses.

| Proposed Fragment Ion | Elemental Composition | Calculated m/z | Proposed Neutral Loss | Fragmentation Pathway |

| [M-H]⁻ | C₃₁H₃₅O₁₁⁻ | 587.2180 | - | Parent Ion |

| [M-H - H₂O]⁻ | C₃₁H₃₃O₁₀⁻ | 569.2074 | H₂O | Dehydration |

| [M-H - CH₂O]⁻ | C₃₀H₃₃O₁₀⁻ | 557.2074 | CH₂O | Formaldehyde (B43269) loss from γ-OH |

| Fragment A | C₁₉H₁₉O₇⁻ | 359.1131 | C₁₂H₁₆O₄ | Cleavage of β-O-4' linkage (charge on dehydrodisinapyl moiety) |

| Fragment B | C₁₂H₁₅O₄⁻ | 223.0970 | C₁₉H₂₀O₇ | Cleavage of β-O-4' linkage (charge on guaiacylglycerol (B1216834) moiety) |

| Fragment C | C₁₁H₁₁O₄⁻ | 207.0657 | C₂₀H₂₄O₇ | Further fragmentation of Fragment A (loss of C₈H₈O₃) |

| Fragment D | C₁₀H₁₁O₄⁻ | 195.0657 | C₂₁H₂₄O₇ | Cleavage of β-O-4' linkage with rearrangement |

Fragmentation Pathway Visualization

The proposed fragmentation pathway of deprotonated this compound is illustrated below. The primary cleavage occurs at the β-O-4' ether bond, which is a well-documented fragmentation pathway for lignin model compounds.[3][8][9] This cleavage can result in the charge being retained on either of the resulting fragments.

Caption: Proposed major fragmentation pathways for deprotonated this compound.

Discussion of Fragmentation Pathways

-

Initial Neutral Losses: The parent ion [M-H]⁻ at m/z 587.2180 can undergo initial neutral losses of water (H₂O, 18 Da) from the aliphatic hydroxyl groups and formaldehyde (CH₂O, 30 Da) from the γ-hydroxyl group of the glycerol (B35011) side chain. These are common losses observed in the fragmentation of lignin model compounds.[3]

-

β-O-4' Ether Bond Cleavage: The most significant fragmentation is the cleavage of the β-O-4' ether bond. This is a charge-remote fragmentation process that can lead to two primary fragment ions, depending on which moiety retains the negative charge.

-

Fragment A (m/z 359.1131): This ion corresponds to the deprotonated dehydrodisinapyl ether moiety. Its formation involves the cleavage of the Cβ-O4' bond.

-

Fragment B (m/z 223.0970): This ion corresponds to the deprotonated guaiacylglycerol portion of the molecule.

-

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, Fragment A (m/z 359.1131) can lose a C₈H₈O₃ unit to form Fragment C at m/z 207.0657, which corresponds to a deprotonated and rearranged sinapyl aldehyde or a related structure.

Conclusion

The ESI-MS/MS methodology and fragmentation data presented in this application note provide a robust framework for the identification and structural characterization of this compound. The characteristic cleavage of the β-O-4' linkage serves as a diagnostic tool for identifying this and related lignin oligomers in complex mixtures derived from biomass. This information is valuable for researchers in the fields of biofuel development, biorefining, and natural product chemistry, aiding in the elucidation of lignin structure and degradation pathways.

References

- 1. researchgate.net [researchgate.net]